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Compound of Interest

Compound Name: Thionyl bromide

Cat. No.: B1215229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity and performance of thionyl
bromide (SOBr₂) and thionyl chloride (SOCl₂), two key reagents in organic synthesis for the

conversion of alcohols and carboxylic acids to their corresponding halides. This document

summarizes key physical and thermodynamic properties, presents available quantitative data

on reaction yields, details experimental protocols for representative reactions, and illustrates

reaction mechanisms and workflows.

Physical and Thermodynamic Properties
Thionyl chloride is thermally more stable than thionyl bromide.[1] The latter tends to

decompose upon standing and is more sensitive to moisture and light.[2] This lower stability of

thionyl bromide can impact its storage and handling in a laboratory setting.
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Property Thionyl Bromide (SOBr₂) Thionyl Chloride (SOCl₂)

Molar Mass 207.87 g/mol [3] 118.97 g/mol [4]

Appearance
Colorless to orange-yellow

liquid[2][3]
Colorless liquid[4]

Density 2.688 g/mL at 25 °C[3] 1.638 g/cm³[4]

Melting Point -52 °C[3] -104.5 °C[4]

Boiling Point 136 °C (with decomposition)[3] 74.6 °C[4]

Dipole Moment 1.47 D[3] 1.4 D

Enthalpy of Formation (gas) -29.2 ± 0.6 kcal/mol[5] -50.6 ± 0.5 kcal/mol

S-X Bond Dissociation Energy ~218 kJ/mol (S-Br)[6] ~268 kJ/mol (S-Cl)[7]

Reactivity in the Conversion of Alcohols to Alkyl
Halides
Both thionyl bromide and thionyl chloride are effective for the conversion of primary and

secondary alcohols to their corresponding alkyl halides.[8][9] However, their reactivity profiles

and the efficiency of the reactions can differ significantly.

Reaction Mechanism and Stereochemistry
The reaction of alcohols with thionyl halides proceeds through the formation of a chlorosulfite

or bromosulfite intermediate. The subsequent substitution can occur via two main pathways,

SN2 (Substitution Nucleophilic Bimolecular) or SNi (Substitution Nucleophilic internal),

depending on the reaction conditions, particularly the solvent and the presence of a base like

pyridine.[8][10]

In the presence of pyridine: The reaction typically proceeds with inversion of configuration at

the stereocenter via an SN2 mechanism.[9] Pyridine acts as a base to deprotonate the

intermediate, and the resulting halide ion acts as an external nucleophile.[9]

In the absence of a base (e.g., in ether): The reaction can proceed with retention of

configuration through an SNi mechanism, where the halide is delivered from the chlorosulfite

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://chemistry.stackexchange.com/questions/60729/why-is-thionyl-chloride-preferred-for-preparing-alkyl-chlorides-from-alcohols
https://m.youtube.com/watch?v=tB2phFmzx14
http://orgsyn.org/demo.aspx?prep=v91p0221
https://chemistry.stackexchange.com/questions/60729/why-is-thionyl-chloride-preferred-for-preparing-alkyl-chlorides-from-alcohols
https://m.youtube.com/watch?v=tB2phFmzx14
https://chemistry.stackexchange.com/questions/60729/why-is-thionyl-chloride-preferred-for-preparing-alkyl-chlorides-from-alcohols
https://m.youtube.com/watch?v=tB2phFmzx14
https://chemistry.stackexchange.com/questions/60729/why-is-thionyl-chloride-preferred-for-preparing-alkyl-chlorides-from-alcohols
https://m.youtube.com/watch?v=tB2phFmzx14
https://chemistry.stackexchange.com/questions/60729/why-is-thionyl-chloride-preferred-for-preparing-alkyl-chlorides-from-alcohols
https://m.youtube.com/watch?v=tB2phFmzx14
https://chemistry.stackexchange.com/questions/60729/why-is-thionyl-chloride-preferred-for-preparing-alkyl-chlorides-from-alcohols
https://www.quora.com/How-would-you-prepare-a-sample-of-propanoyl-chloride-from-propanoic-acid
https://www.quora.com/How-do-I-convert-propanoic-acid-into-2-bromopropionic-acid
https://askfilo.com/user-question-answers-smart-solutions/convert-propanoic-acid-to-propanal-how-do-you-transform-3335323434393838
https://www.benchchem.com/product/b1215229?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Organohalides/10.05%3A_Preparing_Alkyl_Halides_from_Alcohols
https://www.chemistrysteps.com/socl2-pbr3-conversion-alcohols-to-alkyl-halides/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Organohalides/10.05%3A_Preparing_Alkyl_Halides_from_Alcohols
https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/CHE_267%3A_Organic_Chemistry_I_(Morsch)/Chapters/Chapter_09%3A_Alcohols_Ethers_and_Epoxides/9.12%3A_Conversion_of_Alcohols_to_Alkyl_Halides_with_SOCl2_and_PBr3
https://www.chemistrysteps.com/socl2-pbr3-conversion-alcohols-to-alkyl-halides/
https://www.chemistrysteps.com/socl2-pbr3-conversion-alcohols-to-alkyl-halides/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


intermediate itself.[11]
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Caption: Reaction pathways for alcohol halogenation.

Comparative Reactivity and Yields
Thionyl bromide is generally considered more reactive than thionyl chloride.[12] However, its

lower stability and propensity for side reactions can lead to lower yields of the desired alkyl

bromide.[1] A significant side reaction with thionyl bromide is the formation of tribromide

(Br₃⁻), which can lead to undesired pathways.[1][13]
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Substrate Reagent Conditions Product Yield (%) Reference

Butan-2-ol

Pyridinium

tribromide

(from SOBr₂

and

Pyridinium

bromide)

-
2-

Bromobutane
75 [1][13]

n-Butyl

alcohol

Thionyl

chloride
-

n-Butyl

chloride
- [14]

Note: Direct comparative yield data under identical conditions is scarce in the literature. The

provided data illustrates typical yields for specific reactions.

Reactivity in the Conversion of Carboxylic Acids to
Acyl Halides
Both reagents are widely used to convert carboxylic acids to the more reactive acyl halides,

which are important intermediates in organic synthesis.[15][16]

Reaction Mechanism
The reaction of a carboxylic acid with a thionyl halide proceeds via a nucleophilic acyl

substitution mechanism. The hydroxyl group of the carboxylic acid is converted into a better

leaving group (a chlorosulfite or bromosulfite ester), which is then displaced by a halide ion.[11]

[12]
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Caption: General mechanism for acyl halide formation.
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Comparative Performance
Thionyl chloride is the more commonly used reagent for the synthesis of acyl chlorides due to

its reliability and the fact that the byproducts (SO₂ and HCl) are gases, which simplifies product

purification.[1][3][8] While thionyl bromide can be used to synthesize acyl bromides, its lower

stability and higher cost make it a less frequent choice.[17]

Substrate Reagent Conditions Product Yield (%) Reference

Propanoic

acid

Thionyl

chloride
Reflux

Propanoyl

chloride
High [5][18]

Propanoic

acid

Phosphorus

tribromide/Thi

onyl bromide

-

2-

Bromopropan

oic acid

- [17]

Note: Quantitative yield data for the conversion of simple carboxylic acids to acyl bromides

using thionyl bromide is not readily available in comparative studies.

Experimental Protocols
Synthesis of 2-Chlorobutane from Butan-2-ol using
Thionyl Chloride
Materials:

Butan-2-ol

Thionyl chloride (SOCl₂)

Pyridine

Diethyl ether

5% Hydrochloric acid

Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve

butan-2-ol in diethyl ether and cool the solution in an ice bath.

Slowly add a solution of thionyl chloride in diethyl ether dropwise to the stirred alcohol

solution, maintaining the temperature below 10 °C.

After the addition is complete, add pyridine dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 1-2 hours.

Cool the mixture in an ice bath and quench the reaction by the slow addition of cold water.

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5%

HCl, water, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure to obtain the crude 2-chlorobutane.

Purify the product by distillation.
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Dissolve Butan-2-ol in Ether
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Caption: Workflow for 2-chlorobutane synthesis.
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Synthesis of Propanoyl Chloride from Propanoic Acid
using Thionyl Chloride
Materials:

Propanoic acid

Thionyl chloride (SOCl₂)

Anhydrous dichloromethane (optional, as solvent)

Procedure:

Set up a flame-dried round-bottom flask with a reflux condenser and a gas outlet connected

to a trap for acidic gases (HCl and SO₂).

Charge the flask with propanoic acid.

Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the propanoic acid at room

temperature. The reaction is often exothermic.

Once the initial reaction subsides, gently heat the mixture to reflux and maintain for 1-2

hours, or until the evolution of gases ceases.

Allow the reaction mixture to cool to room temperature.

Remove the excess thionyl chloride by distillation under atmospheric pressure.

Purify the resulting propanoyl chloride by fractional distillation.
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Charge flask with Propanoic Acid

Slowly add Thionyl Chloride

Heat to reflux for 1-2h

Cool to room temperature

Distill off excess SOCl₂

Fractional distillation of Propanoyl Chloride
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b1215229?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

